molecular formula C12H8FNO3 B12342797 3-(4-fluorophenyl)-4-oxo-3H-pyridine-5-carboxylic acid

3-(4-fluorophenyl)-4-oxo-3H-pyridine-5-carboxylic acid

Cat. No.: B12342797
M. Wt: 233.19 g/mol
InChI Key: AHRANRQVKHIVPQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, a carboxylic acid group, and a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, leading to the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-fluorophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-4-hydroxy-1,4-dihydropyridine-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine structure, which imparts distinct biological activities. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it a valuable candidate for medicinal research and drug development.

Properties

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-oxo-3H-pyridine-5-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6,9H,(H,16,17)

InChI Key

AHRANRQVKHIVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=NC=C(C2=O)C(=O)O)F

Origin of Product

United States

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